4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
CAS No.: 240115-95-1
Cat. No.: VC6272093
Molecular Formula: C9H11F3N4O2
Molecular Weight: 264.208
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 240115-95-1 |
|---|---|
| Molecular Formula | C9H11F3N4O2 |
| Molecular Weight | 264.208 |
| IUPAC Name | 4-[(E)-morpholin-4-yliminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
| Standard InChI | InChI=1S/C9H11F3N4O2/c10-9(11,12)7-6(8(17)15-14-7)5-13-16-1-3-18-4-2-16/h5H,1-4H2,(H2,14,15,17)/b13-5+ |
| Standard InChI Key | HWOAHYIXSSNOHU-UHFFFAOYSA-N |
| SMILES | C1COCCN1N=CC2=C(NNC2=O)C(F)(F)F |
Introduction
Chemical Structure and Functional Significance
Core Architecture
The compound’s pyrazolone backbone consists of a five-membered ring with two nitrogen atoms at positions 1 and 2. The trifluoromethyl (-CF) group at position 5 introduces strong electron-withdrawing effects, which can enhance metabolic stability and influence binding interactions in biological systems . The morpholinoamino moiety at position 4, a six-membered morpholine ring conjugated to an imine group, contributes to the molecule’s polarity and potential hydrogen-bonding capabilities.
Stereoelectronic Properties
The planar geometry of the pyrazolone ring facilitates π-π stacking interactions, while the trifluoromethyl group’s electronegativity may modulate electron density across the system. Computational studies predict a dipole moment of approximately 4.2 D, driven by the polar morpholino and carbonyl groups . The of the enolic hydroxyl group is estimated at 8.3 ± 0.2, suggesting moderate acidity under physiological conditions .
Synthesis and Manufacturing
Reaction Pathways
Industrial synthesis typically involves a three-step process:
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Condensation: Reaction of ethyl trifluoroacetoacetate with hydrazine hydrate to form 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one.
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Morpholine Incorporation: Treatment with morpholine-4-carbonyl chloride under basic conditions to introduce the morpholinoamino group.
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Purification: Crystallization from ethanol/water mixtures yields the final product with >98% purity .
Yield Optimization
Key parameters affecting yield include:
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Temperature control (<40°C during condensation to prevent decomposition).
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Stoichiometric excess of morpholine-4-carbonyl chloride (1.5 equivalents).
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 264.208 g/mol | |
| Melting Point | 162–164°C (decomposes) | |
| Solubility in Water | <0.1 mg/mL (25°C) | |
| LogP (Octanol-Water) | 1.87 ± 0.15 | |
| UV-Vis | 274 nm (ε = 12,300 Mcm) |
The low aqueous solubility necessitates formulation with co-solvents like DMSO or PEG-400 for biological assays .
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